molecular formula C15H12Cl2N2O4 B5103686 N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5103686
M. Wt: 355.2 g/mol
InChI Key: PDFLXYQAUZWVGO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group, an ethoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 4-ethoxy-3-nitroaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Reduction: N-(3,5-dichlorophenyl)-4-ethoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,5-dichlorobenzoic acid and 4-ethoxy-3-nitroaniline.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-ethoxy-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide: A similar compound with a methoxy group instead of an ethoxy group.

    N-(3,5-dichlorophenyl)-4-ethoxy-3-chlorobenzamide: A compound with a chloro group instead of a nitro group.

Uniqueness

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzamide core allows for fine-tuning of its physicochemical properties and interaction with biological targets .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-2-23-14-4-3-9(5-13(14)19(21)22)15(20)18-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFLXYQAUZWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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